(R)-UT-155

Androgen Receptor AF-1 Domain SARD

(R)-UT-155 (CAS 2031161-54-1) is the R-enantiomer of a selective androgen receptor degrader (SARD) ligand, identified in the development of next-generation therapeutics for castration-resistant prostate cancer (CRPC). It is a small molecule that binds to the amino-terminal transcriptional activation domain AF-1 of the androgen receptor (AR), a domain not previously targeted for degradation.

Molecular Formula C20H15F4N3O2
Molecular Weight 405.3 g/mol
CAS No. 2031161-54-1
Cat. No. B610603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-UT-155
CAS2031161-54-1
Synonyms(R)-UT 155;  (R) UT-155;  (R)-UT-155
Molecular FormulaC20H15F4N3O2
Molecular Weight405.3 g/mol
Structural Identifiers
SMILESCC(CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O
InChIInChI=1S/C20H15F4N3O2/c1-19(29,11-27-7-6-12-8-14(21)3-5-17(12)27)18(28)26-15-4-2-13(10-25)16(9-15)20(22,23)24/h2-9,29H,11H2,1H3,(H,26,28)/t19-/m1/s1
InChIKeyCFSAYQVTXBMPRF-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-UT-155 (CAS 2031161-54-1): A Selective Androgen Receptor Degrader (SARD) Ligand for Prostate Cancer Research Procurement


(R)-UT-155 (CAS 2031161-54-1) is the R-enantiomer of a selective androgen receptor degrader (SARD) ligand, identified in the development of next-generation therapeutics for castration-resistant prostate cancer (CRPC) [1]. It is a small molecule that binds to the amino-terminal transcriptional activation domain AF-1 of the androgen receptor (AR), a domain not previously targeted for degradation [1]. Importantly, (R)-UT-155 exhibits lower biological activity compared to its S-isomer counterpart , a critical stereochemical distinction that defines its specific utility in research settings.

1
Chiral Reference Standard Workflow R-enantiomer of selective androgen receptor degrader (SARD) ligand
2
Stereochemical-Control Study Fit Lower-activity control for S-isomer comparator studies
3
Non-LBD Target Engagement Binds AR amino-terminal AF-1 domain, distinct from enzalutamide

Why Generic AR Antagonist Substitution is Inappropriate for (R)-UT-155 (CAS 2031161-54-1) in Degrader Research


Substituting (R)-UT-155 with a generic androgen receptor (AR) antagonist (e.g., enzalutamide, apalutamide) or even the more active S-isomer fundamentally alters the experimental paradigm. (R)-UT-155 is not a potent inhibitor but a stereochemically defined ligand that binds to the AF-1 domain, a distinct site from the ligand-binding domain (LBD) targeted by conventional antagonists [1]. Its primary value lies in its reduced activity as an R-enantiomer, making it an essential tool as a less-active control or for investigating stereospecific binding requirements . Using a generic antagonist would introduce off-target pharmacological effects and fail to provide the necessary stereochemical control for mechanistic studies of AR degradation [1].

Enantiomer Profile (R vs S)
S-isomer activity may not transfer; (R)-UT-155 is the less-active enantiomer for control experiments.
Mechanism Profile (AF-1 vs LBD)
Generic AR antagonists (enzalutamide, apalutamide) bind LBD and do not engage the AF-1 domain, altering degradation pathways.
Degrader Profile (SARD vs Antagonist)
Substituting with a pure antagonist shifts the research paradigm from targeted degradation to competitive inhibition.

Quantitative Differentiation Guide: (R)-UT-155 (CAS 2031161-54-1) vs. Closest Analogs and AR Antagonists


Binding Domain Specificity: (R)-UT-155 Targets the AF-1 Domain, Unlike LBD-Targeting Antagonists

(R)-UT-155 is distinguished by its binding to the amino-terminal transcriptional activation domain (AF-1) of the androgen receptor (AR), a site not targeted by conventional AR antagonists like enzalutamide [1]. While the exact binding affinity (Ki) for (R)-UT-155 at AF-1 is not reported, its parent compound, UT-155 (which also binds AF-1), demonstrates a Ki of 267 nM for the AR ligand-binding domain (LBD), which is 8-10 fold lower than enzalutamide's Ki [1]. This unique binding profile, shared by (R)-UT-155 as a member of the SARD class, provides a mechanistic advantage in degrading AR splice variants [1].

Binding Domain Specificity
Class-level inference
Targets AF-1 domain
Supports non-LBD targeted degradation studies
Data to verify; class-level inference
Androgen Receptor AF-1 Domain SARD Binding Specificity

Stereospecific Activity: (R)-UT-155 is Less Active than its S-Isomer, Enabling its Use as a Control

(R)-UT-155 is consistently reported to be 'less active than the S-isomer' . This stereospecific difference in activity is a critical differentiator for procurement. While specific IC50 values for (R)-UT-155 are not available, the parent UT-155 (a mixture or the more active enantiomer) exhibits potent inhibition of AR transactivation with 6-10-fold higher potency than enzalutamide [1]. Therefore, (R)-UT-155 serves as a valuable, less-active enantiomer for use as a negative control or for studying stereochemical contributions to AR degradation.

Stereospecific Activity
Supporting evidence
R-enantiomer is less active
Enables enantiomer-comparison study context
Exact IC50 not quantified; reported qualitatively
Stereochemistry Enantiomer SARD Control Compound

Activity in Enzalutamide-Resistant Models: UT-155 Class Maintains Efficacy Where Enzalutamide Fails

While direct data for (R)-UT-155 is limited, the SARD class to which it belongs demonstrates a key advantage over standard-of-care AR antagonists. In LNCaP cells expressing the enzalutamide-resistant F876L-AR mutant, treatment with UT-155 inhibited PSA expression, whereas enzalutamide was ineffective [1]. Furthermore, UT-155 degrades the AR-V7 splice variant in 22RV1 cells, a variant associated with resistance and not targeted by enzalutamide or apalutamide [1]. This class-level inference suggests that (R)-UT-155, as an AF-1 binder, retains potential activity in these resistant contexts, albeit at a reduced potency compared to the S-isomer.

Activity in Resistant Models
Class-level inference
Retains potential activity vs enzalutamide-resistant AR
Supports drug-resistance model context
Class-level inference; stereospecific data to verify
Enzalutamide Resistance AR-V7 CRPC SARD

Optimal Research and Industrial Application Scenarios for (R)-UT-155 (CAS 2031161-54-1)


Negative Control for Stereospecific SARD Activity

Use (R)-UT-155 as a less-active enantiomer control in experiments designed to validate the stereospecificity of AR degradation. This is critical when assessing the activity of the S-isomer or related SARDs, ensuring that observed effects are due to specific molecular interactions rather than non-specific cytotoxicity .

Mechanistic Studies of AF-1 Domain Binding

Employ (R)-UT-155 to probe the structural and functional requirements for AR AF-1 domain engagement. As a defined ligand that binds this unique site, it can be used in competition assays or co-crystallization studies to map the binding interface, independent of LBD interactions [1].

Comparative Pharmacology in Drug-Resistant Prostate Cancer Models

Utilize (R)-UT-155 in comparative studies against its S-isomer and standard-of-care AR antagonists (e.g., enzalutamide) in cell lines harboring resistance mutations (e.g., F876L) or expressing AR splice variants (e.g., AR-V7). This application helps delineate the contribution of stereochemistry to overcoming therapeutic resistance [1].

Application
Selection Property
Validation Focus
Application Negative Control for Stereospecificity
Selection Property Enantiomer Profile (R)
Validation Focus Stereospecific Response Context
Application AF-1 Domain Target Engagement
Selection Property Binding Domain (AF-1)
Validation Focus Non-LBD Degradation Endpoints
Application Drug-Resistant Model Context
Selection Property Resistance Profile
Validation Focus AR-V7 / F876L Model Response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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